Tomeglovir

Beschreibung

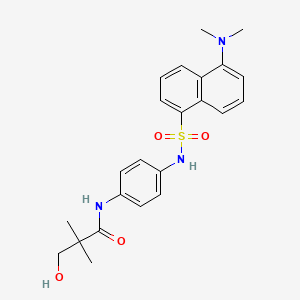

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-23(2,15-27)22(28)24-16-11-13-17(14-12-16)25-31(29,30)21-10-6-7-18-19(21)8-5-9-20(18)26(3)4/h5-14,25,27H,15H2,1-4H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQAKHSYTKBSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870271 | |

| Record name | N-(4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}phenyl)-3-hydroxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233254-24-5 | |

| Record name | Tomeglovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233254245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOMEGLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPQ44B589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tomeglovir mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Tomeglovir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tomeglovir (also known as BAY 38-4766) is a non-nucleoside antiviral compound with potent activity against human cytomegalovirus (HCMV). It represents a distinct class of inhibitors that do not target the viral DNA polymerase, the mechanism of action for established treatments like ganciclovir and foscarnet. Instead, Tomeglovir inhibits a late-stage event in the viral replication cycle: the maturation and packaging of viral DNA. Specifically, it prevents the cleavage of large, concatemeric viral DNA into individual genomes and their subsequent packaging into nascent capsids. This action is mediated through the inhibition of the viral terminase complex, with evidence pointing to the involvement of the pUL56 and pUL89 gene products. Resistance to Tomeglovir is primarily associated with specific mutations in the UL89 and UL56 genes. This document provides a comprehensive overview of the molecular mechanism, antiviral activity, resistance profile, and the experimental methodologies used to characterize Tomeglovir.

Core Mechanism of Action: Inhibition of the HCMV Terminase Complex

Tomeglovir's primary mechanism of action is the inhibition of the human cytomegalovirus (HCMV) terminase complex. This enzymatic complex is crucial for a late-stage process in viral replication, where newly synthesized viral DNA, which exists as long, head-to-tail concatemers, is processed and packaged into procapsids.

The terminase complex is composed of several viral proteins, with the core components being pUL51, pUL56, and pUL89.[1] This complex recognizes specific packaging signals (pac sites) on the viral DNA, performs an endonucleolytic cleavage to create a unit-length genome, and translocates the DNA into an empty capsid.

Tomeglovir, a substituted 4-sulphonamide naphthalene derivative, acts as a non-nucleoside inhibitor of this process.[2] Its mechanism involves:

-

Prevention of Viral DNA Maturation : It directly interferes with the cleavage of high-molecular-weight DNA concatemers.

-

Inhibition of Capsid Packaging : By preventing the generation of unit-length genomes, it effectively halts the packaging of viral DNA into capsids.[2]

This mechanism has been elucidated through experiments demonstrating that in the presence of Tomeglovir, viral DNA synthesis proceeds, but the production of infectious virions is blocked due to the failure to process the genomic DNA. The specific viral proteins implicated as the targets of Tomeglovir are the terminase subunits pUL89 and pUL56.[2]

Signaling Pathway: HCMV DNA Maturation and Packaging

The following diagram illustrates the key steps in the HCMV DNA packaging process and highlights the point of inhibition by Tomeglovir.

Quantitative Data on Antiviral Activity and Resistance

The antiviral efficacy of Tomeglovir has been quantified through various in vitro assays. This section summarizes key data regarding its inhibitory concentrations and the impact of resistance mutations.

Table 1: In Vitro Antiviral Activity of Tomeglovir

| Virus/Cell Line | Assay Type | Value Type | Value (μM) | Reference |

| Human Cytomegalovirus (HCMV) | - | IC50 | 0.34 | [3] |

| Murine Cytomegalovirus (MCMV) | - | IC50 | 0.039 | [3] |

| Human Embryonic Lung Fibroblasts (HELF) | Cytotoxicity Assay | CC50 | 85 | [3] |

| NIH 3T3 Cells | Cytotoxicity Assay | CC50 | 62.5 | [3] |

| HCMV Davis Strain | - | EC50 | 1.03 ± 0.57 | [3] |

| Monkey CMV Strains | - | EC50 | < 1 | [3] |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; EC50: 50% effective concentration.

Table 2: Tomeglovir Resistance Mutations in HCMV Terminase Genes

Resistance to Tomeglovir has been mapped to specific amino acid substitutions in the pUL89 and pUL56 subunits of the terminase complex. Recombinant phenotyping has quantified the degree of resistance conferred by these mutations.

| Gene | Mutation | Fold Increase in EC50 vs. Wild-Type | Cross-Resistance Notes | Reference |

| UL89 | V362M | 98-fold | No cross-resistance with Letermovir or GW275175X. | [4][5][6] |

| UL89 | H389N | 29-fold | No cross-resistance with Letermovir or GW275175X. | [4][5][6] |

| UL89 | N320H | 7-fold | Also confers 4-fold resistance to GW275175X. | [4][5][6] |

| UL89 | M359I | 7-fold | - | [4][5][6] |

| UL89 | N329S | - (Resistance conferred) | Confers cross-resistance to Letermovir. | [4][5][6] |

| UL89 | T350M | - (Resistance conferred) | Confers cross-resistance to Letermovir and GW275175X. | [4][5][6] |

| UL89 | D344E | 1.7 to 2.1-fold | - | [4][5] |

Experimental Protocols

The characterization of Tomeglovir's mechanism of action relies on several key experimental methodologies.

Protocol 3.1: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

-

Cell Plating: Seed human embryonic lung (HEL) or other susceptible fibroblasts in 96-well microtiter plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with HCMV at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.

-

Compound Addition: After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of Tomeglovir. Include a "no-drug" virus control.

-

Incubation: Incubate the plates for a period sufficient for one full replication cycle (e.g., 7 days for HCMV).

-

Harvest Progeny Virus: Lyse the cells (e.g., by freeze-thawing) to release the progeny virions.

-

Titration: Serially dilute the lysates and use them to infect fresh cell monolayers in a separate 96-well plate.

-

Quantification: After a further incubation period (7-12 days), stain the cells (e.g., with crystal violet) and count the number of plaques. Calculate the viral titer for each drug concentration.[7][8][9]

-

Analysis: Determine the drug concentration that reduces the virus yield by 50% (IC50) or 90% (IC90) compared to the no-drug control.

Protocol 3.2: Functional Viral DNA Cleavage Assay (Southern Blot)

This assay directly assesses the ability of Tomeglovir to inhibit the cleavage of viral DNA concatemers.

-

Infection and Treatment: Infect confluent monolayers of human fibroblasts with HCMV. Treat the infected cells with Tomeglovir at various concentrations. Include untreated and positive controls (e.g., another known terminase inhibitor).

-

DNA Extraction: At a late time point post-infection (e.g., 72-96 hours), harvest the cells and extract total DNA.

-

Restriction Digestion: Digest the extracted DNA with a restriction enzyme (e.g., KpnI) that cuts near the genomic termini. This enzyme will produce different sized fragments from concatemeric DNA versus correctly cleaved, unit-length genomes.

-

Gel Electrophoresis: Separate the DNA fragments by size using agarose gel electrophoresis.

-

Southern Blotting: Transfer the size-fractionated DNA to a nitrocellulose or nylon membrane.

-

Hybridization: Use a radiolabeled or fluorescently-labeled DNA probe specific to the terminal region of the HCMV genome to detect the viral DNA fragments.

-

Analysis: Visualize the probe signal. In untreated cells, both a larger fragment (representing the uncleaved concatemer junction) and a smaller fragment (representing the cleaved terminus) will be visible. In Tomeglovir-treated cells, the smaller, cleaved fragment will be significantly reduced or absent, indicating inhibition of the terminase complex.[10][11][12]

Protocol 3.3: Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

-

Cell Culture and Infection: Plate susceptible cells and infect them with HCMV. Synchronize the infection by allowing the virus to adsorb for 1 hour at 37°C, then wash the cells to remove unbound virus. This marks time zero.

-

Staggered Compound Addition: At various time points post-infection (e.g., 0, 2, 4, 8, 12, 24, 48 hours), add a high concentration of Tomeglovir (e.g., 100x IC50) to different wells.

-

Incubation and Harvest: Allow the infection to proceed for a full cycle (e.g., 72-96 hours).

-

Quantify Viral Replication: Measure the outcome of the infection, for example, by quantifying viral yield (as in Protocol 3.1) or by measuring the expression of a late viral protein.

-

Analysis: Plot the viral yield against the time of drug addition. Compounds that target early events (like DNA polymerase inhibitors) will lose their effectiveness if added late in the cycle. Because Tomeglovir targets a late event, it will retain its antiviral activity even when added much later in the replication cycle, just before viral packaging is expected to occur.[13][14][15]

Mandatory Visualizations

Experimental Workflow: Virus Yield Reduction Assay

Logical Relationship: Tomeglovir Resistance Mutations

References

- 1. mdpi.com [mdpi.com]

- 2. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Cytomegalovirus Terminase Gene Mutations Selected after Exposure to Three Distinct Inhibitor Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Detection and quantitation of HPV DNA replication by Southern blotting and real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human cytomegalovirus long noncoding RNA4.9 regulates viral DNA replication | PLOS Pathogens [journals.plos.org]

- 13. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

BAY 38-4766 cytomegalovirus inhibitor

An In-Depth Technical Guide to BAY 38-4766: A Novel Cytomegalovirus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 38-4766 is a potent, orally bioavailable, non-nucleosidic inhibitor of cytomegalovirus (CMV). It exhibits a novel mechanism of action by targeting the viral terminase complex, which is essential for the cleavage and packaging of viral DNA. This mode of action confers activity against CMV strains that are resistant to current DNA polymerase inhibitors. This technical guide provides a consolidated overview of the preclinical data on BAY 38-4766, including its in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies used for its evaluation.

Introduction

Human cytomegalovirus (HCMV) infection is a major cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and patients with AIDS. The current standard of care for HCMV infections relies on drugs that target the viral DNA polymerase, such as ganciclovir, foscarnet, and cidofovir. However, the clinical utility of these agents is often limited by toxicity and the emergence of drug-resistant viral strains. BAY 38-4766 represents a significant advancement in anti-CMV therapy by acting on a different, highly specific viral target.

Mechanism of Action

BAY 38-4766 inhibits a late stage of the viral replication cycle, specifically the processing and packaging of newly synthesized viral DNA into procapsids.[1][2] This process is catalyzed by the viral terminase, a complex composed of multiple protein subunits. Sequence analysis of BAY 38-4766-resistant CMV strains has revealed mutations in the UL89 and UL104 (in murine CMV) or UL56 (in human CMV) genes, which encode components of the terminase complex.[1][3][4] By inhibiting the terminase, BAY 38-4766 prevents the cleavage of large concatemeric DNA into genome-length units and their subsequent insertion into viral capsids, thereby halting the production of infectious virions.[2][3] This mechanism is highly specific to the virus, as there is no human equivalent of the viral terminase.[1]

Caption: Inhibition of CMV Terminase Complex by BAY 38-4766.

Quantitative Data Presentation

In Vitro Activity

BAY 38-4766 demonstrates potent activity against various CMV strains, including those resistant to ganciclovir.

| Virus | Assay | IC50 (µM) | Reference |

| Human CMV (HCMV) | Not Specified | 0.34 | [5] |

| Murine CMV (MCMV) | Not Specified | 0.039 | [5] |

| Guinea Pig CMV (GPCMV) | Plaque Reduction Assay | 0.5 | [6][7] |

| Ganciclovir-Resistant HCMV | Plaque Reduction Assay | ~1.0 | [8] |

In Vitro Cytotoxicity

| Cell Line | CC50 (µM) | Reference |

| Human Embryonic Lung Fibroblasts (HELF) | 85 | [5] |

| NIH 3T3 | 62.5 | [5] |

In Vivo Efficacy

| Animal Model | Treatment | Key Outcome | Reference |

| MCMV-infected NOD-SCID mice | 3-100 mg/kg, p.o. | Dose-dependent reduction in viral DNA and prolonged survival. | [5] |

| GPCMV-infected immunosuppressed guinea pigs | 50 mg/kg/day, p.o. | Mortality reduced from 83% to 17%. | [6][9] |

Pharmacokinetics

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | Bioavailability | 30-50% | [2] |

| Dog | Oral | Bioavailability | 30-50% | [2] |

| Guinea Pig | Oral | Cmax (at 1h) | 26.7 µg/mL | [6][9] |

| Human | Oral (single dose) | Terminal t1/2 | 12-16 hours | [2] |

Experimental Protocols

Plaque Reduction Assay

This assay is a functional method to quantify infectious virus and assess the efficacy of antiviral compounds.

Caption: Workflow for determining antiviral activity using a plaque reduction assay.

Methodology:

-

Cell Preparation: Confluent monolayers of human or animal fibroblast cells are prepared in multi-well plates.[7]

-

Virus Adsorption: The cell monolayers are inoculated with a specific number of plaque-forming units (PFU) of CMV and incubated to allow for viral attachment and entry.

-

Compound Application: Following adsorption, the virus inoculum is removed, and the cells are washed. Media containing serial dilutions of BAY 38-4766 is then added.

-

Overlay and Incubation: A semi-solid overlay, such as methylcellulose or agarose, is added to restrict virus spread to adjacent cells. The plates are then incubated for an extended period (typically 7-14 days) to allow for the formation of plaques.[8]

-

Quantification: Plaques are visualized by staining with a dye like crystal violet and counted. The IC50 value is determined by calculating the concentration of BAY 38-4766 that results in a 50% reduction in the number of plaques compared to untreated controls.

In Vivo Murine CMV (MCMV) Efficacy Model

This animal model is crucial for evaluating the in vivo therapeutic potential of anti-CMV compounds.

Methodology:

-

Animal Immunosuppression: Immunocompromised mice, such as SCID mice or mice treated with cyclophosphamide, are used to establish a productive MCMV infection.[10]

-

MCMV Infection: Mice are infected with a standardized dose of MCMV, typically via intraperitoneal or intravenous injection.[10]

-

Drug Administration: Treatment with BAY 38-4766 is initiated, commonly administered orally via gavage.[5]

-

Monitoring and Endpoints: The efficacy of the treatment is assessed by monitoring survival rates, clinical signs of disease, and by quantifying the viral load in various organs (e.g., spleen, liver, lungs) at the end of the study using plaque assays or qPCR.[5]

Conclusion

BAY 38-4766 is a highly promising anti-cytomegalovirus agent with a distinct mechanism of action that addresses the limitations of current therapies. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile, underscores its potential as a valuable new therapeutic option for the management of CMV infections, particularly in cases of drug resistance. The data and protocols summarized in this guide provide a solid foundation for further research and development of this and other next-generation CMV inhibitors.

References

- 1. Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. [PDF] Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The non-nucleoside antiviral, BAY 38-4766, protects against cytomegalovirus (CMV) disease and mortality in immunocompromised guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Activities of the Novel Anticytomegalovirus Compound AIC246 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Cytomegalovirus Infection: Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Tomeglovir's Targeting of the HCMV Terminase Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antiviral agent Tomeglovir and its mechanism of action targeting the human cytomegalovirus (HCMV) terminase complex subunits, pUL56 and pUL89. This document synthesizes key research findings, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and research workflows.

Introduction to Tomeglovir and its Molecular Targets

Tomeglovir (formerly BAY 38-4766) is a non-nucleoside inhibitor of human cytomegalovirus (HCMV) replication.[1] It exhibits potent in vitro activity against both laboratory and clinical strains of HCMV.[1] The primary molecular targets of Tomeglovir are the components of the viral terminase complex, specifically the proteins pUL56 and pUL89.[1][2] This complex is essential for the cleavage of concatemeric viral DNA into unit-length genomes and their subsequent packaging into nascent capsids, a critical step in the production of infectious virions.[1][3][4] By inhibiting the terminase complex, Tomeglovir effectively halts the viral replication cycle at the stage of genome maturation and packaging.[1]

The HCMV terminase complex is a multi-protein machine, with pUL56 and pUL89 being its core components.[3][5] pUL56 is the small terminase subunit and is responsible for recognizing and binding to the specific DNA packaging signals on the viral genome.[3][6] pUL89, the large terminase subunit, possesses the endonuclease activity required to cleave the DNA concatemers.[2][6] The interaction between pUL56 and pUL89 is crucial for the proper function of the terminase complex.[7] Recent studies have also identified pUL51 as a third essential component of this complex, further contributing to its stability and function.[3][5] The absence of a homologous complex in human cells makes the HCMV terminase an attractive target for antiviral therapy, promising high specificity and a favorable safety profile.[4][8]

Quantitative Data: Tomeglovir Resistance Mutations

Prolonged exposure of HCMV to Tomeglovir in vitro leads to the selection of drug-resistant viral strains.[9][10] Genetic analysis of these resistant isolates has consistently identified mutations in the genes encoding the terminase subunits pUL56 and pUL89, confirming them as the primary targets of the drug.[9][11] The following tables summarize the key mutations and the corresponding fold-resistance to Tomeglovir.

Table 1: pUL89 Mutations Conferring Resistance to Tomeglovir

| Mutation | Fold Increase in EC50 (Resistance) | Cross-Resistance | Reference |

| V362M | 98-fold | No cross-resistance to Letermovir or GW275175X | [9][11] |

| H389N | 29-fold | No cross-resistance to Letermovir or GW275175X | [9][11] |

| N320H | 7-fold | 4-fold to GW275175X, <2-fold to Letermovir | [9][10] |

| M359I | 7-fold | <2-fold to Letermovir | [9] |

| N329S | Not specified | Confers cross-resistance to Letermovir | [9][10] |

| T350M | Not specified | Confers cross-resistance to Letermovir and GW275175X | [9][10] |

| D344E | 1.7 to 2.1-fold | 9-fold to GW275175X | [9][10] |

Table 2: pUL56 Mutations Associated with Tomeglovir Resistance

| Mutation | Fold Increase in EC50 (Resistance) | Cross-Resistance | Reference |

| L208M | Not specified | Selected with Tomeglovir | [9][11] |

| E407D | Not specified | Selected with Tomeglovir | [9][11] |

| H637Q | Not specified | Selected with Tomeglovir | [9][11] |

| V639M | Not specified | Selected with Tomeglovir | [9][11] |

Experimental Protocols

The identification and characterization of Tomeglovir's targets and resistance mutations have been achieved through a series of key experimental procedures.

In Vitro Selection of Drug-Resistant HCMV Strains

This protocol is designed to generate viral strains with reduced susceptibility to an antiviral agent through serial passage in the presence of the compound.

-

Viral Culture: Human foreskin fibroblasts (HFFs) or other permissive cell lines are cultured in appropriate media.

-

Infection: Confluent cell monolayers are infected with a low multiplicity of infection (MOI) of a laboratory strain of HCMV (e.g., AD169 or Towne).

-

Drug Exposure: Following viral adsorption, the infected cells are cultured in media containing a sub-inhibitory concentration of Tomeglovir.

-

Serial Passage: When cytopathic effect (CPE) is observed, the virus-containing supernatant is harvested and used to infect fresh cell monolayers. The concentration of Tomeglovir is gradually increased in subsequent passages.

-

Isolation of Resistant Virus: This process is continued until a viral population capable of replicating in high concentrations of Tomeglovir is obtained. Individual resistant viral clones can then be isolated through plaque purification.

Genotypic Analysis of Resistant Strains

To identify the genetic basis of resistance, the genomes of the selected resistant viral strains are sequenced and compared to the parental (wild-type) virus.

-

DNA Extraction: Viral DNA is extracted from the resistant viral stocks.

-

PCR Amplification: Specific primers are used to amplify the open reading frames (ORFs) of candidate genes, primarily UL56 and UL89.

-

DNA Sequencing: The amplified PCR products are sequenced using standard Sanger sequencing or next-generation sequencing methods.

-

Sequence Analysis: The nucleotide and deduced amino acid sequences of the resistant virus are aligned with the parental virus sequence to identify mutations.

Recombinant Phenotyping

This method is used to confirm that a specific mutation identified through genotypic analysis is directly responsible for conferring drug resistance.

-

Site-Directed Mutagenesis: The identified mutation is introduced into a wild-type HCMV background, typically using a bacterial artificial chromosome (BAC) clone of the viral genome.

-

Recombinant Virus Generation: The mutated BAC DNA is transfected into permissive cells to reconstitute the recombinant virus.

-

Phenotypic Assay: The susceptibility of the recombinant virus to Tomeglovir is determined using a plaque reduction assay or a yield reduction assay and compared to the wild-type virus. A significant increase in the 50% effective concentration (EC50) for the recombinant virus confirms the role of the mutation in conferring resistance.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of Tomeglovir, the experimental workflow for resistance testing, and the interactions within the HCMV terminase complex.

Caption: Mechanism of action of Tomeglovir in inhibiting the HCMV terminase complex.

Caption: Experimental workflow for identifying and confirming Tomeglovir resistance mutations.

Caption: Interactions within the HCMV terminase complex involving pUL56 and pUL89.

References

- 1. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The Human Cytomegalovirus UL51 Protein Is Essential for Viral Genome Cleavage-Packaging and Interacts with the Terminase Subunits pUL56 and pUL89 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. The terminase subunits pUL56 and pUL89 of human cytomegalovirus are DNA-metabolizing proteins with toroidal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 8. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of Cytomegalovirus Terminase Gene Mutations Selected after Exposure to Three Distinct Inhibitor Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

A Deep Dive into Non-Nucleoside Inhibitors of Human Cytomegalovirus (HCMV) Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Human cytomegalovirus (HCMV), a ubiquitous herpesvirus, can cause severe and life-threatening diseases in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS, as well as in congenitally infected newborns. For decades, the therapeutic arsenal against HCMV has been dominated by nucleoside analogues that target the viral DNA polymerase. However, the clinical utility of these agents is often hampered by significant toxicities, poor oral bioavailability, and the emergence of drug-resistant viral strains. This has spurred the development of non-nucleoside inhibitors, a class of antiviral compounds that target different viral proteins and processes, offering novel mechanisms of action and the potential to overcome existing resistance issues. This technical guide provides a comprehensive overview of the core non-nucleoside inhibitors of HCMV replication, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Key Classes of Non-Nucleoside HCMV Inhibitors

Non-nucleoside inhibitors of HCMV replication are a diverse group of small molecules that interfere with various essential steps in the viral life cycle. The most clinically advanced and well-characterized of these compounds target the viral terminase complex and the pUL97 protein kinase.

Terminase Complex Inhibitors

The HCMV terminase complex, composed of the pUL56, pUL89, and pUL51 proteins, is responsible for cleaving the concatameric viral DNA into unit-length genomes and packaging them into procapsids.[1] This process is unique to the virus and absent in human cells, making the terminase complex an attractive target for antiviral therapy.[2]

Letermovir (AIC246) is a first-in-class, potent, and selective non-nucleoside inhibitor of the HCMV terminase complex.[3] It has been approved for the prophylaxis of HCMV infection in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.[4] Letermovir exerts its antiviral effect by targeting the pUL56 subunit of the terminase complex, thereby inhibiting the cleavage of viral DNA concatemers.[5]

Tomeglovir (BAY 38-4766) is another non-nucleoside inhibitor that targets the HCMV terminase complex.[6] Mechanistic studies have shown that it inhibits a late stage of the viral replication cycle by interfering with viral DNA maturation and packaging.[2][5] Resistance to tomeglovir has been mapped to mutations in the UL89 and UL56 genes, further confirming its mechanism of action.[7]

pUL97 Protein Kinase Inhibitors

The HCMV pUL97 protein kinase is a multifunctional enzyme that plays a crucial role in viral replication, including the phosphorylation of the nucleoside analogue ganciclovir, nuclear egress of capsids, and regulation of viral DNA synthesis.[8]

Maribavir is an orally bioavailable benzimidazole riboside that competitively inhibits the ATP binding site of the pUL97 protein kinase.[8] This inhibition disrupts the phosphorylation of viral and cellular substrates, thereby affecting viral DNA replication, encapsidation, and nuclear egress.[8] Maribavir is active against HCMV strains that are resistant to DNA polymerase inhibitors.[9]

Indolocarbazoles and Quinazolines represent other classes of non-nucleoside compounds that have been shown to potently inhibit the pUL97 kinase activity and suppress HCMV replication.[4][10] These compounds have demonstrated efficacy against both laboratory and clinical HCMV isolates, including those resistant to ganciclovir.[4]

Quantitative Data on Inhibitor Potency

The in vitro efficacy of antiviral compounds is typically quantified by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication by 50%. The cytotoxicity of these compounds is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

| Inhibitor Class | Compound | HCMV Strain | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Terminase Inhibitors | Letermovir (AIC246) | AD169 | Plaque Reduction | 0.002 - 0.005 | > 30 | > 6000 - 15000 | [3][7] |

| Clinical Isolates | Plaque Reduction | 0.001 - 0.01 | > 30 | > 3000 - 30000 | [7] | ||

| Tomeglovir (BAY 38-4766) | AD169 | Plaque Reduction | 0.04 - 1.0 | > 100 | > 100 - 2500 | [6][11] | |

| Clinical Isolates | Plaque Reduction | 0.03 - 0.7 | > 100 | > 140 - 3300 | [6] | ||

| pUL97 Kinase Inhibitors | Maribavir | AD169 | Plaque Reduction | 0.06 - 0.2 | > 100 | > 500 - 1600 | [8] |

| Towne | Plaque Reduction | 0.1 - 0.3 | > 100 | > 330 - 1000 | [8] | ||

| Indolocarbazole (Compound 4b) | AD169 | Yield Reduction | 0.019 | > 10 | > 526 | [12] | |

| Quinazoline (AD-51) | AD169 | Fluorescence Reduction | 0.9 | > 100 | > 111 | [2] |

Experimental Protocols

The evaluation of anti-HCMV compounds relies on a set of standardized in vitro assays to determine their efficacy and cytotoxicity.

Plaque Reduction Assay (PRA)

The plaque reduction assay is a gold-standard method for quantifying the inhibitory effect of a compound on viral replication.

Methodology:

-

Cell Seeding: Human foreskin fibroblasts (HFFs) or other permissive cells are seeded in multi-well plates to form a confluent monolayer.

-

Virus Inoculation: The cell monolayers are infected with a known titer of HCMV (e.g., AD169 or clinical isolates) to produce a countable number of plaques (typically 20-100 per well).

-

Compound Addition: Following virus adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for 7-14 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

EC50 Determination: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is then determined by regression analysis.[13][14]

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus progeny.

Methodology:

-

Cell Infection and Treatment: Confluent cell monolayers are infected with HCMV at a specific multiplicity of infection (MOI). After virus adsorption, the cells are washed and incubated with fresh medium containing various concentrations of the test compound.

-

Virus Harvest: After a single replication cycle (typically 5-7 days for HCMV), the cells and supernatant are harvested and subjected to freeze-thaw cycles to release intracellular virus.

-

Virus Tittering: The harvested virus yield from each compound concentration is serially diluted and tittered on fresh cell monolayers using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

EC50/IC50 Determination: The reduction in virus titer is calculated for each compound concentration compared to the untreated control. The EC50 or IC50 value is then determined.[15][16]

Cytotoxicity Assay

Cytotoxicity assays are essential to determine whether the observed antiviral effect is due to specific inhibition of viral replication or to general cellular toxicity.

Methodology:

-

Cell Seeding and Treatment: Uninfected cells are seeded in multi-well plates and incubated with the same concentrations of the test compound as used in the antiviral assays.

-

Incubation: The plates are incubated for the same duration as the antiviral assays.

-

Viability Assessment: Cell viability is assessed using various methods, such as:

-

CC50 Determination: The percentage of cell viability is calculated for each compound concentration relative to the cell control (no compound). The CC50 value is determined by regression analysis.[18]

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is targeted by an antiviral compound.

Methodology:

-

Synchronized Infection: Cells are infected with a high MOI of HCMV to ensure that most cells are infected simultaneously.

-

Staggered Compound Addition: The test compound is added to different wells at various time points post-infection (e.g., during adsorption, immediately after, and at several-hour intervals).

-

Virus Yield Measurement: At the end of a single replication cycle, the virus yield from each well is quantified using a yield reduction assay.

-

Target Stage Identification: By observing the time point at which the addition of the compound no longer inhibits viral replication, the specific stage of the viral life cycle targeted by the inhibitor can be inferred.[19][20]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the HCMV terminase complex by non-nucleoside inhibitors.

Caption: Inhibition of the HCMV pUL97 protein kinase by non-nucleoside inhibitors.

Caption: A typical experimental workflow for a plaque reduction assay.

Conclusion

The development of non-nucleoside inhibitors has ushered in a new era in the management of HCMV infections. By targeting viral proteins and processes distinct from the DNA polymerase, these agents offer the potential for improved safety profiles, better oral bioavailability, and activity against drug-resistant viral strains. Letermovir's successful clinical translation and the ongoing development of other non-nucleoside inhibitors underscore the importance of continued research in this area. A thorough understanding of their mechanisms of action and the standardized experimental protocols for their evaluation are crucial for the discovery and development of the next generation of anti-HCMV therapeutics. This guide provides a foundational resource for researchers and drug developers dedicated to combating the significant clinical challenges posed by HCMV.

References

- 1. researchgate.net [researchgate.net]

- 2. Thioxothiazolo[3,4-a]quinazoline derivatives inhibit the human cytomegalovirus alkaline nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro activity of letermovir against human cytomegalovirus isolates with different drug susceptibility phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Combination Studies of Letermovir (AIC246, MK-8228) with Approved Anti-Human Cytomegalovirus (HCMV) and Anti-HIV Compounds in Inhibition of HCMV and HIV Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation of the Activities of the Novel Anticytomegalovirus Compound AIC246 (Letermovir) against Herpesviruses and Other Human Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Maribavir for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indolocarbazoles: potent, selective inhibitors of human cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 12. Synthesis of N-alkyl substituted indolocarbazoles as potent inhibitors of human cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 19. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tomeglovir (BAY 38-4766): A Non-Nucleoside Inhibitor of Human Cytomegalovirus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tomeglovir (BAY 38-4766) is a potent and selective non-nucleoside inhibitor of human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Tomeglovir. It is intended to serve as a valuable resource for researchers and professionals in the fields of virology and antiviral drug development.

Introduction

Human cytomegalovirus (HCMV) is a ubiquitous herpesvirus that can cause severe and life-threatening diseases in immunocompromised individuals, such as transplant recipients and AIDS patients. For many years, the therapeutic options for HCMV infections were limited to nucleoside analogues that target the viral DNA polymerase. However, the emergence of drug-resistant viral strains and the toxicity associated with these agents highlighted the urgent need for novel antiviral compounds with different mechanisms of action. This led to the discovery of Tomeglovir (BAY 38-4766), a non-nucleoside inhibitor that targets a late-stage event in the viral replication cycle.

Discovery of Tomeglovir (BAY 38-4766)

The discovery of Tomeglovir was the result of a targeted effort by Bayer to identify non-nucleoside inhibitors of HCMV replication. The drug discovery process involved high-throughput screening of a diverse chemical library to identify compounds with potent antiviral activity and low cytotoxicity. This was followed by lead optimization to improve the pharmacological properties of the initial hits.

Chemical Synthesis of Tomeglovir (BAY 38-4766)

The chemical name for Tomeglovir is N-(4-(((5-(dimethylamino)-1-naphthyl)sulfonyl)amino)phenyl)-3-hydroxy-2,2-dimethylpropanamide. The synthesis of Tomeglovir is described in patent WO 99/37608. A plausible synthetic route is outlined below:

Step 1: Synthesis of 4-amino-N-(4-aminophenyl)benzenesulfonamide

This intermediate can be synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride with p-phenylenediamine, followed by hydrolysis of the acetamido group.

Step 2: Synthesis of 5-(dimethylamino)naphthalene-1-sulfonyl chloride

This key intermediate is prepared by the chlorosulfonation of N,N-dimethyl-1-naphthylamine.

Step 3: Coupling Reaction

4-amino-N-(4-aminophenyl)benzenesulfonamide is reacted with 5-(dimethylamino)naphthalene-1-sulfonyl chloride in the presence of a base, such as pyridine, to yield N-(4-((5-(dimethylamino)-1-naphthyl)sulfonamido)phenyl)acetamide.

Step 4: Amide Formation

The resulting compound is then coupled with 3-hydroxy-2,2-dimethylpropanoic acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the final product, Tomeglovir.

Mechanism of Action

Tomeglovir exerts its antiviral activity through a novel mechanism of action that is distinct from that of DNA polymerase inhibitors. It specifically inhibits the cleavage and packaging of viral DNA concatemers into nascent capsids, a critical late-stage event in the viral replication cycle. This inhibition is mediated by the targeting of the viral terminase complex, which is composed of the protein products of the UL56 and UL89 genes.

Preclinical Data

In Vitro Antiviral Activity

The in vitro antiviral activity of Tomeglovir has been evaluated in various cell culture systems against different strains of cytomegalovirus.

| Parameter | HCMV | MCMV | Cell Line | Reference |

| IC50 | 0.34 µM | 0.039 µM | - | [1] |

| EC50 | 1.03 ± 0.57 µM | < 1 µM | - | [1] |

Cytotoxicity

The cytotoxic potential of Tomeglovir has been assessed in different cell lines.

| Cell Line | CC50 | Reference |

| HELF | 85 µM | [1] |

| NIH 3T3 | 62.5 µM | [1] |

In Vivo Efficacy

The in vivo efficacy of Tomeglovir has been demonstrated in a murine cytomegalovirus (MCMV) infection model.

| Animal Model | Dose (mg/kg, p.o.) | Effect | Reference |

| NOD-SCID mice | 3, 10, 30, 100 | Dose-dependent reduction of MCMV-DNA in salivary glands, livers, and kidneys; prolonged survival | [1] |

| Hollow fiber mouse model | 10, 25, 50 | Antiviral activity | [1] |

| SCID mice | - | Antiviral activity | [1] |

Experimental Protocols

Plaque Reduction Assay

-

Cell Seeding: Seed human embryonic lung fibroblasts (HELF) in 6-well plates at a density that allows for the formation of a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with HCMV at a multiplicity of infection (MOI) that yields a countable number of plaques.

-

Drug Treatment: Add serial dilutions of Tomeglovir to the infected cell cultures.

-

Overlay: After a 2-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 0.5% agarose and the respective drug concentrations.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 7-14 days until plaques are visible.

-

Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC50) as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay

-

Cell Seeding: Seed HELF or NIH 3T3 cells in 96-well plates.

-

Drug Treatment: Add serial dilutions of Tomeglovir to the cells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or XTT assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) as the drug concentration that reduces cell viability by 50% compared to the untreated control.

In Vivo Murine CMV (MCMV) Efficacy Model

-

Animals: Use immunodeficient mice (e.g., NOD-SCID or BALB/c) that are susceptible to MCMV infection.

-

Infection: Infect the mice with a lethal or sublethal dose of MCMV via an appropriate route (e.g., intraperitoneal or intravenous).

-

Treatment: Administer Tomeglovir orally at various doses starting at a specified time point post-infection.

-

Monitoring: Monitor the animals for signs of disease, mortality, and body weight changes.

-

Viral Load Determination: At the end of the study, harvest organs (e.g., salivary glands, liver, spleen, lungs) and determine the viral load by plaque assay or quantitative PCR.

-

Data Analysis: Compare the survival rates and organ viral titers between the treated and untreated groups to determine the efficacy of Tomeglovir.

Conclusion

Tomeglovir (BAY 38-4766) represents a significant advancement in the field of anti-CMV therapy. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable preclinical safety profile made it a promising candidate for clinical development. Although its clinical development was discontinued, the story of Tomeglovir provides valuable insights into the discovery and development of non-nucleoside inhibitors of herpesviruses and serves as a foundation for future research in this area.

References

Tomeglovir: A Novel Approach to Combat Ganciclovir-Resistant Cytomegalovirus Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Human cytomegalovirus (HCMV) infection poses a significant threat to immunocompromised individuals, with ganciclovir being a cornerstone of antiviral therapy. However, the emergence of ganciclovir-resistant CMV strains, primarily due to mutations in the UL97 kinase and UL54 DNA polymerase genes, presents a formidable clinical challenge. Tomeglovir (formerly known as BAY 38-4766), a non-nucleoside inhibitor, offers a promising alternative by targeting a different stage of the viral replication cycle. This technical guide provides a comprehensive overview of tomeglovir's mechanism of action, its efficacy against ganciclovir-resistant CMV, and the experimental methodologies used for its evaluation.

Introduction to Ganciclovir Resistance in CMV

Ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine, requires a three-step phosphorylation to its active triphosphate form to exert its antiviral effect. The initial and crucial monophosphorylation is catalyzed by the viral protein kinase pUL97. Ganciclovir triphosphate then competitively inhibits the viral DNA polymerase, encoded by the UL54 gene, leading to the termination of viral DNA elongation.[1][2]

Resistance to ganciclovir predominantly arises from mutations in two key viral genes:

-

UL97: Mutations in the UL97 gene are the most common cause of ganciclovir resistance. These mutations impair the ability of the pUL97 kinase to efficiently phosphorylate ganciclovir, thus preventing its activation.[1]

-

UL54: Mutations in the UL54 gene, which encodes the viral DNA polymerase, can also confer ganciclovir resistance by reducing the enzyme's affinity for ganciclovir triphosphate. These mutations can also lead to cross-resistance with other antiviral agents that target the DNA polymerase, such as cidofovir and foscarnet.[3][4]

The increasing prevalence of these resistance mutations necessitates the development of antiviral agents with alternative mechanisms of action.

Tomeglovir: A Novel Mechanism of Action

Tomeglovir is a non-nucleoside inhibitor that acts at a late stage of the viral replication cycle, specifically targeting the viral terminase complex.[5][6] This complex is responsible for cleaving the long concatemeric viral DNA into unit-length genomes and packaging them into newly formed capsids. The key components of the terminase complex targeted by tomeglovir are the proteins pUL56 and pUL89.[7]

By inhibiting the terminase complex, tomeglovir prevents the maturation of infectious virions.[5][7] This distinct mechanism of action means that tomeglovir's efficacy is not compromised by the UL97 and UL54 mutations that confer resistance to ganciclovir.[8]

In Vitro Efficacy of Tomeglovir Against Ganciclovir-Resistant CMV

Multiple studies have demonstrated the potent activity of tomeglovir against ganciclovir-resistant CMV strains. The following tables summarize the available quantitative data.

Table 1: In Vitro Activity of Tomeglovir (BAY 38-4766) and its Metabolite (BAY 43-9695) Against Ganciclovir-Susceptible and -Resistant HCMV Clinical Isolates

| Virus Strain Category | Number of Isolates | Compound | Mean IC₅₀ (μM) ± SD | IC₅₀ Range (μM) |

| Ganciclovir-Susceptible | 25 | Ganciclovir | 3.7 ± 1.5 | 1.1 - 7.8 |

| BAY 38-4766 | 1.1 ± 0.5 | 0.3 - 2.5 | ||

| BAY 43-9695 | 1.2 ± 0.6 | 0.4 - 2.8 | ||

| Ganciclovir-Resistant | 11 | Ganciclovir | > 42.8 | 9.1 - >96 |

| BAY 38-4766 | 1.2 ± 0.6 | 0.4 - 2.6 | ||

| BAY 43-9695 | 1.3 ± 0.7 | 0.5 - 2.9 |

Data sourced from McSharry et al., 2001.[8]

Table 2: Antiviral Activity of Tomeglovir (BAY 38-4766) and Ganciclovir Against Laboratory and Clinical Strains of HCMV

| HCMV Strain | Ganciclovir Resistance Status | Tomeglovir (BAY 38-4766) EC₅₀ (μM) | Ganciclovir EC₅₀ (μM) |

| Davis | Susceptible | 0.34 | 1.9 |

| Clinical Isolate 1 | Ganciclovir-Resistant | 1.1 | > 50 |

| Clinical Isolate 2 | Ganciclovir/Foscarnet-Resistant | 0.9 | > 50 |

| Clinical Isolate 3 | Ganciclovir/Cidofovir-Resistant | 1.2 | > 50 |

Data extrapolated from Reefschlaeger et al., 2001.[5]

Experimental Protocols

The evaluation of tomeglovir's antiviral activity against ganciclovir-resistant CMV strains relies on established in vitro methodologies.

Plaque Reduction Assay (PRA)

The plaque reduction assay is a standard method for determining the susceptibility of CMV to antiviral drugs.

Methodology:

-

Cell Culture: Human foreskin fibroblasts (HFFs) or other susceptible cell lines are cultured in 24-well plates to form a confluent monolayer.

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of the CMV strain to be tested (wild-type or ganciclovir-resistant).

-

Drug Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of tomeglovir or the control drug (ganciclovir).

-

Incubation: The plates are incubated for 7-14 days to allow for the formation of viral plaques (zones of cell death).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), defined as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control, is calculated.

Quantitative PCR (qPCR)-Based Viral Load Assay

qPCR is used to quantify the amount of viral DNA in cell culture supernatants or infected cells, providing a measure of viral replication.

Methodology:

-

Experimental Setup: HFFs are seeded in multi-well plates and infected with the CMV strain of interest in the presence of varying concentrations of tomeglovir or a control drug.

-

DNA Extraction: At specific time points post-infection, total DNA is extracted from the cell culture supernatant or the infected cells.

-

qPCR Amplification: A quantitative real-time PCR is performed using primers and probes specific to a conserved region of the CMV genome (e.g., the immediate-early gene). A standard curve with known quantities of viral DNA is included to allow for absolute quantification.

-

Data Analysis: The amount of viral DNA in each sample is quantified, and the IC₅₀ is determined as the drug concentration that reduces the viral DNA load by 50% compared to the untreated control.

Visualizing the Mechanisms of Action and Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the action of ganciclovir and tomeglovir, as well as the mechanism of ganciclovir resistance.

Caption: Mechanism of action of ganciclovir in a CMV-infected cell.

Caption: Primary mechanisms of ganciclovir resistance in CMV.

Caption: Mechanism of action of tomeglovir targeting the CMV terminase complex.

Caption: Experimental workflow for evaluating tomeglovir's antiviral activity.

Conclusion

Tomeglovir represents a significant advancement in the fight against drug-resistant CMV infections. Its novel mechanism of action, targeting the viral terminase complex, provides a much-needed therapeutic option for patients infected with ganciclovir-resistant strains. The in vitro data clearly demonstrates its potent and consistent activity against CMV isolates that are highly resistant to conventional therapies. Further clinical investigation is warranted to fully establish the in vivo efficacy and safety profile of tomeglovir and to integrate it into the clinical management of complex CMV infections. This technical guide provides the foundational knowledge for researchers and drug development professionals to further explore the potential of this promising antiviral agent.

References

- 1. [PDF] Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Detection of Human Cytomegalovirus UL97 and UL54 Mutations Directly from Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Susceptibilities of Human Cytomegalovirus Clinical Isolates to BAY38-4766, BAY43-9695, and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

In Vitro Efficacy of Tomeglovir Against Clinical Cytomegaloviral Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human cytomegalovirus (HCMV) infection poses a significant threat to immunocompromised individuals, including transplant recipients and those with HIV. The emergence of HCMV strains resistant to conventional antiviral therapies necessitates the development of novel therapeutic agents with alternative mechanisms of action. Tomeglovir (formerly known as BAY 38-4766) is a non-nucleoside inhibitor that targets the HCMV terminase complex, a critical component in the viral DNA maturation and packaging process. This technical guide provides an in-depth overview of the in vitro efficacy of Tomeglovir against clinical CMV isolates, detailing experimental methodologies and the underlying mechanism of action.

Quantitative Efficacy of Tomeglovir

Tomeglovir has demonstrated potent in vitro activity against both laboratory-adapted strains and clinical isolates of human cytomegalovirus, including those resistant to existing DNA polymerase inhibitors like ganciclovir.

Table 1: In Vitro 50% Inhibitory Concentrations (IC50/EC50) of Tomeglovir Against Cytomegalovirus

| Virus Strain/Isolate Type | Assay Type | IC50/EC50 (µM) | Reference(s) |

| Human Cytomegalovirus (HCMV) | Not Specified | 0.34 | [1] |

| Murine Cytomegalovirus (MCMV) | Not Specified | 0.039 | [1] |

| Guinea Pig Cytomegalovirus (GPCMV) | Plaque Reduction Assay | 0.5 | [2] |

| HCMV (AD169 Laboratory Strain) | Not Specified | 1.00 ± 0.40 | [3] |

| Ganciclovir-Susceptible HCMV Clinical Isolates (n=25) | FACS or Plaque Reduction Assay | ~1 | [4] |

| Ganciclovir-Resistant HCMV Clinical Isolates (n=11) | FACS or Plaque Reduction Assay | ~1 | [4] |

IC50/EC50 values represent the concentration of the drug required to inhibit viral replication by 50%.

Mechanism of Action: Targeting the CMV Terminase Complex

Tomeglovir exerts its antiviral effect by inhibiting the HCMV terminase complex, which is composed of the proteins pUL56 and pUL89, and possibly pUL51.[5][6][7] This complex is essential for the cleavage of large, concatemeric viral DNA into individual unit-length genomes and their subsequent packaging into pre-formed capsids.[5][6] By targeting the terminase complex, Tomeglovir disrupts a late-stage event in the viral replication cycle, preventing the formation of infectious progeny virions.[5] Strains of HCMV that are resistant to Tomeglovir have been shown to have mutations in the UL89 and UL104 genes.[5]

CMV DNA Packaging Pathway

Caption: Inhibition of the CMV Terminase Complex by Tomeglovir.

Detailed Experimental Protocols

The in vitro efficacy of Tomeglovir against clinical CMV isolates is typically evaluated using a variety of assays. Below are detailed methodologies for key experiments.

Plaque Reduction Assay (PRA)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

-

Human foreskin fibroblast (HFF) cells or other permissive cell lines

-

Clinical CMV isolates

-

Tomeglovir (BAY 38-4766)

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum)

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

-

Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed HFF cells into 24-well plates and grow to confluence.

-

Virus Inoculation: Infect the confluent cell monolayers with a standardized amount of the clinical CMV isolate (typically aiming for 50-100 plaque-forming units per well).

-

Drug Application: After a viral adsorption period (e.g., 90 minutes), remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) containing serial dilutions of Tomeglovir. Include a no-drug control.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible in the control wells.

-

Staining and Counting: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The EC50 value is determined as the concentration of Tomeglovir that reduces the number of plaques by 50%.

Experimental Workflow for Plaque Reduction Assay

Caption: Plaque Reduction Assay Workflow.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

HFF cells or other permissive cell lines

-

Clinical CMV isolates

-

Tomeglovir (BAY 38-4766)

-

Cell culture medium

-

Multi-well cell culture plates (e.g., 96-well plates)

Procedure:

-

Infection and Treatment: Infect confluent HFF cell monolayers in multi-well plates with a clinical CMV isolate at a high multiplicity of infection (MOI). After viral adsorption, add fresh medium containing serial dilutions of Tomeglovir.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 5-7 days).

-

Virus Harvest: Lyse the cells (e.g., by freeze-thawing) to release progeny virus.

-

Titration of Progeny Virus: Perform serial dilutions of the harvested virus from each drug concentration and use these dilutions to infect fresh HFF cell monolayers in a separate multi-well plate.

-

Quantification: After an appropriate incubation period, determine the viral titer in each sample using a suitable method, such as a plaque assay or an endpoint dilution assay (TCID50).

-

Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the no-drug control. The EC50 value is the concentration of Tomeglovir that reduces the viral yield by 50%.[8]

Quantitative PCR (qPCR) for CMV Viral Load

This molecular assay quantifies the amount of viral DNA in a sample, providing a measure of viral replication.

Materials:

-

DNA extraction kit

-

qPCR instrument

-

CMV-specific primers and probes (targeting a conserved region of the CMV genome)

-

qPCR master mix

-

DNA standards for quantification

Procedure:

-

Sample Collection: Collect supernatant or infected cells from cultures treated with serial dilutions of Tomeglovir.

-

DNA Extraction: Extract total DNA from the samples using a validated DNA extraction kit.[9][10]

-

qPCR Reaction Setup: Prepare a qPCR reaction mixture containing the extracted DNA, CMV-specific primers and probes, and qPCR master mix. Include a set of DNA standards with known copy numbers to generate a standard curve.

-

Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate thermal cycling conditions.[11][12]

-

Data Analysis: The qPCR instrument will measure the fluorescence signal at each cycle. Use the standard curve to determine the initial copy number of CMV DNA in each sample. Calculate the reduction in viral DNA copies for each drug concentration compared to the no-drug control to determine the EC50.

CMV pp65 Antigenemia Assay

This immunoassay detects the CMV pp65 lower matrix protein in peripheral blood leukocytes, indicating active viral replication.

Materials:

-

Whole blood samples from infected cultures

-

Erythrocyte lysis buffer

-

Cytocentrifuge

-

Microscope slides

-

Fixative (e.g., formalin)

-

Monoclonal antibodies against CMV pp65

-

Fluorescently labeled secondary antibodies

-

Fluorescence microscope

Procedure:

-

Leukocyte Isolation: Isolate leukocytes from whole blood samples by lysing the red blood cells.[13][14][15][16]

-

Slide Preparation: Cytocentrifuge the isolated leukocytes onto microscope slides to create a monolayer.[13][14]

-

Fixation and Permeabilization: Fix and permeabilize the cells on the slides.[15]

-

Immunostaining: Incubate the slides with a primary monoclonal antibody specific for CMV pp65, followed by incubation with a fluorescently labeled secondary antibody.[14]

-

Microscopy: Examine the slides using a fluorescence microscope and count the number of pp65-positive cells.[14]

-

Data Analysis: Calculate the percentage of pp65-positive cells for each drug concentration and determine the EC50.

Conclusion

Tomeglovir demonstrates significant in vitro efficacy against a range of clinical cytomegalovirus isolates, including those resistant to conventional antiviral drugs. Its unique mechanism of action, targeting the viral terminase complex, makes it a promising candidate for the treatment of CMV infections. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of Tomeglovir and other novel anti-CMV compounds. The use of standardized and robust in vitro assays is critical for the preclinical assessment of new antiviral agents and for advancing the development of more effective therapies for CMV-associated diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The non-nucleoside antiviral, BAY 38-4766, protects against cytomegalovirus (CMV) disease and mortality in immunocompromised guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 4. aac.asm.org [aac.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Development of highly efficient protocols for extraction and amplification of cytomegalovirus DNA from dried blood spots for detection and genotyping of polymorphic immunomodulatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Multiplex, Quantitative, Real-Time PCR Assay for Cytomegalovirus and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genomica.uaslp.mx [genomica.uaslp.mx]

- 13. academic.oup.com [academic.oup.com]

- 14. labmedicineblog.com [labmedicineblog.com]

- 15. A simplified cytomegalovirus pp65 antigenemia assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

The Pharmacokinetics and Bioavailability of Tomeglovir: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomeglovir (formerly BAY 38-4766) is a non-nucleoside inhibitor of human cytomegalovirus (HCMV) that demonstrated potent antiviral activity in preclinical studies. It represents a distinct class of anti-HCMV agents by targeting the viral terminase complex, a novel mechanism of action compared to traditional DNA polymerase inhibitors like ganciclovir. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for Tomeglovir, details the experimental protocols used in its evaluation, and illustrates its mechanism of action. Although early clinical development was discontinued, the data gathered on Tomeglovir remains valuable for researchers in the field of antiviral drug development.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of Tomeglovir has been characterized in several animal species and in early-phase human clinical trials. The data reveals a compound with moderate oral bioavailability and rapid elimination.

Animal Pharmacokinetics

Preclinical studies in mice, rats, dogs, and guinea pigs provided the initial understanding of Tomeglovir's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Quantitative Pharmacokinetic Parameters of Tomeglovir in Animal Models

| Parameter | Species | Value | Route of Administration | Citation |

| Gastrointestinal Absorption | Rat | 75% | Oral ([14C]-labeled) | [1] |

| Dog | 64% | Oral ([14C]-labeled) | [1] | |

| Absolute Bioavailability | Mouse, Rat, Dog | 30-50% | Oral | [1] |

| Peak Plasma Concentration (Cmax) | Guinea Pig | 26.7 µg/mL (0.06 mM) | 50 mg/kg/day, Oral | |

| Time to Peak Concentration (Tmax) | Guinea Pig | 1 hour | 50 mg/kg/day, Oral | |

| Elimination Half-Life (t1/2) | Rat, Dog | ~1 hour | Oral/IV | [1] |

| Total Plasma Clearance | Rat, Dog | ~1 L/kg·h | Oral/IV | [1] |

| Plasma Protein Binding (unbound fraction) | Rat | 1% | - | [1] |

| Dog | 2.5% | - | [1] | |

| Lethal Dose (LD50) | Mouse, Rat | >2000 mg/kg | - |

Pharmacokinetic studies in rats demonstrated linear kinetics, while a moderate over-proportional increase in the area under the curve (AUC) was observed in dogs following oral or intravenous administration.[1]

Human Pharmacokinetics

Tomeglovir entered Phase I clinical trials in healthy male volunteers. In these studies, single oral doses of up to 2000 mg were reported to be safe and well-tolerated.[1] However, the clinical development of Tomeglovir was halted during Phase I. This decision was based on findings that the drug induced cytochrome P450 (CYP) enzymes, leading to significantly low systemic exposure in humans. This metabolic induction presented a substantial challenge for achieving therapeutic plasma concentrations.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections describe representative protocols for the key experiments conducted to evaluate Tomeglovir.

In Vivo Pharmacokinetic Studies in Rodents (Oral Gavage)

Objective: To determine the pharmacokinetic profile of Tomeglovir following oral administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used. Animals are fasted overnight prior to drug administration.

-

Drug Formulation: Tomeglovir is suspended in a vehicle suitable for oral administration, such as 0.5% carboxymethylcellulose in water.

-

Dose Administration: A specific dose of the Tomeglovir suspension is administered directly into the stomach of the rats using a stainless steel gavage needle. The volume administered is typically 10 mL/kg of the animal's body weight.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Tomeglovir and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Determination of Absolute Bioavailability in Dogs

Objective: To determine the fraction of orally administered Tomeglovir that reaches systemic circulation in dogs.

Methodology:

-

Study Design: A crossover study design is employed using male beagle dogs. Each dog receives both an intravenous (IV) and an oral dose of Tomeglovir, with a washout period of at least one week between administrations.

-

Intravenous Administration: A sterile solution of Tomeglovir is administered as a single bolus injection into a cephalic vein at a dose of, for example, 5 mg/kg.

-

Oral Administration: After the washout period, the same dogs are administered an oral dose of Tomeglovir, for instance, 20 mg/kg, in a capsule formulation.

-

Blood Sampling: Serial blood samples are collected from a peripheral vein at specified time points after both IV and oral dosing.

-

Sample Processing and Analysis: Plasma is harvested and analyzed for Tomeglovir concentrations using a validated LC-MS/MS method.

-

Bioavailability Calculation: The absolute bioavailability (F) is calculated using the following formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100 Where AUC is the area under the plasma concentration-time curve.

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the metabolic stability and identify the major metabolic pathways of Tomeglovir.

Methodology:

-

Enzyme Source: Pooled human liver microsomes are used as the source of drug-metabolizing enzymes.

-

Incubation: Incubations are performed in a phosphate buffer (pH 7.4) containing liver microsomes, Tomeglovir, and a NADPH-regenerating system (to provide the necessary cofactor for CYP-mediated reactions).

-

Reaction Conditions: The reaction mixtures are pre-incubated at 37°C, and the reaction is initiated by the addition of the NADPH-regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

-

Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug (Tomeglovir) over time and to identify the formation of metabolites.

-

Data Analysis: The rate of disappearance of Tomeglovir is used to calculate the in vitro half-life and intrinsic clearance, which provide an indication of its metabolic stability.

Mechanism of Action and Signaling Pathways

Tomeglovir exerts its antiviral effect through a mechanism that is distinct from that of DNA polymerase inhibitors. It targets a late stage of the viral replication cycle, specifically the cleavage and packaging of viral DNA into newly formed capsids.

The HCMV terminase complex, composed of the proteins pUL56 and pUL89, is responsible for recognizing, cleaving, and packaging the long concatemeric viral DNA into individual unit-length genomes within the procapsids. Tomeglovir inhibits this complex, leading to the accumulation of uncleaved viral DNA and the production of non-infectious viral particles.

Caption: Mechanism of action of Tomeglovir in the HCMV replication cycle.

The diagram above illustrates the point of intervention of Tomeglovir in the HCMV lifecycle. By inhibiting the terminase complex, it effectively blocks the crucial step of DNA cleavage and packaging, thereby halting the production of infectious virions.